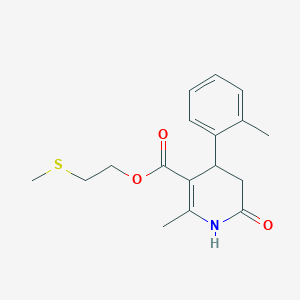

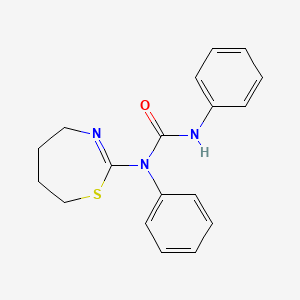

![molecular formula C14H18N4O2 B5544753 2-[4-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperazin-1-yl]ethanol](/img/structure/B5544753.png)

2-[4-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperazin-1-yl]ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including compounds similar to 2-[4-(Imidazo[1,2-a]pyridin-6-ylcarbonyl)piperazin-1-yl]ethanol, has been achieved through various methods. One notable approach is a novel, metal-free, three-component reaction for the formation of C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols, providing a facile pathway for constructing imidazo[1,2-a]pyridines (Cao et al., 2014).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by the imidazo[1,2-a]pyridine core, which can be functionalized at various positions to yield a wide array of derivatives with diverse properties. Studies involving X-ray crystallography and spectroscopic methods such as IR, NMR, and mass spectrometry have been pivotal in characterizing these compounds and understanding their structural properties.

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines can undergo various chemical reactions, reflecting their versatile chemical properties. For example, they can participate in one-pot reactions involving aromatic aldehydes, amines, and isocyanides, leading to novel 2-aryl-imidazo[1,2-a]pyridine scaffolds. These reactions highlight the compounds' ability to form new bonds and structures under relatively mild conditions, contributing to their applicability in synthetic chemistry (Puttaraju & Shivashankar, 2013).

科学的研究の応用

Synthesis Techniques

- A study by Bagdi et al. (2015) developed a synthesis technique for 2-triazolyl-imidazo[1,2-a]pyridine derivatives using a nano copper oxide assisted click-catalyst in ethanol, showcasing a method with good yields and wide substrate scope, indicating the versatility of imidazo[1,2-a]pyridine compounds in synthesis procedures (Bagdi, Basha, & Khan, 2015).

Antimycobacterial Activity

- Lv et al. (2017) reported the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) demonstrating significant antimycobacterial activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis, suggesting the potential of these compounds in treating tuberculosis (Lv et al., 2017).

Halogenation and Catalysis

- An eco-friendly protocol for the halogenation of imidazo-heteroarenes using trihaloisocyanuric acids in ethanol was described by Neto et al. (2020), demonstrating a sustainable approach to functionalize these compounds for further scientific applications (Neto et al., 2020).

- Research by Li et al. (2015) on ruthenium complexes with imidazo[1,2-a]pyridine ligands highlighted their good catalytic activity in the transfer hydrogenation of ketones, showing the utility of these complexes in catalytic processes (Li et al., 2015).

Chemical Detoxification

- Sharma et al. (2018) synthesized selenoester derivatives of imidazo[1,2-a]pyridine/pyrimidine for chemical detoxification of HgCl2, demonstrating the potential use of these compounds in mitigating mercury-induced toxicity (Sharma et al., 2018).

Drug Development Scaffold

- The imidazo[1,2-a]pyridine scaffold has been identified as a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry, including roles in anticancer, antimycobacterial, and anticonvulsant therapies, among others. This scaffold's versatility underscores its importance in the development of novel therapeutic agents (Deep et al., 2016).

将来の方向性

特性

IUPAC Name |

[4-(2-hydroxyethyl)piperazin-1-yl]-imidazo[1,2-a]pyridin-6-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c19-10-9-16-5-7-17(8-6-16)14(20)12-1-2-13-15-3-4-18(13)11-12/h1-4,11,19H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAEPYGFBFKQPFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C(=O)C2=CN3C=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Imidazo[1,2-a]pyridin-6-ylcarbonyl)piperazin-1-yl]ethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

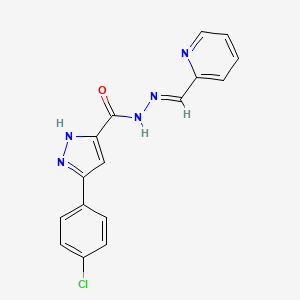

![4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5544683.png)

![4-(3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5544688.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidine](/img/structure/B5544707.png)

![1-[2-(1,3-benzodioxol-5-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B5544712.png)

![2-(1,3-benzodioxol-5-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5544718.png)

![6-(3-methoxyphenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5544723.png)

![3-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine](/img/structure/B5544727.png)

![4-fluoro-N-[6-(1-piperidinyl)-4-pyrimidinyl]benzamide](/img/structure/B5544764.png)